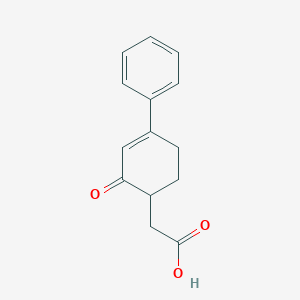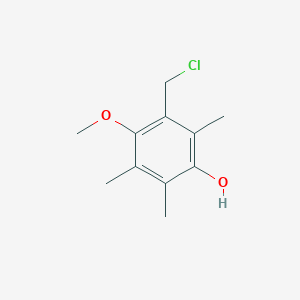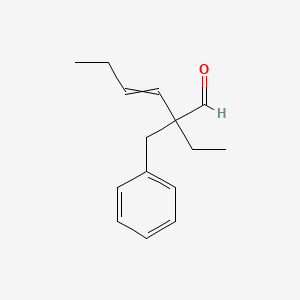
2-Benzyl-2-ethyl-hex-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-ethyl-hex-3-enal is an organic compound with the molecular formula C15H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes a benzyl group and an ethyl group attached to a hexenal backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-ethyl-hex-3-enal can be synthesized through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with 2-ethylhexanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as zeolites or metal oxides can enhance the reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-ethyl-hex-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 2-Benzyl-2-ethyl-hexanoic acid.
Reduction: 2-Benzyl-2-ethyl-hex-3-enol.
Substitution: Nitro derivatives of the benzyl group.
Scientific Research Applications
2-Benzyl-2-ethyl-hex-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-ethyl-hex-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyl group can participate in π-π interactions with aromatic residues in biological molecules, influencing their function. The compound’s reactivity towards oxidation and reduction also plays a role in its biological effects.
Comparison with Similar Compounds
2-Ethylhexanal: A related aldehyde with a similar hexenal backbone but lacking the benzyl group.
Benzaldehyde: A simpler aromatic aldehyde with a benzyl group but without the ethylhexenal structure.
2-Benzyl-2-ethyl-hexanoic acid: The oxidized form of 2-Benzyl-2-ethyl-hex-3-enal.
Uniqueness: this compound is unique due to its combination of a benzyl group and an ethyl group on a hexenal backbone. This structure imparts distinct reactivity and functional properties, making it valuable in various chemical and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
63007-28-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(E)-2-benzyl-2-ethylhex-3-enal |
InChI |
InChI=1S/C15H20O/c1-3-5-11-15(4-2,13-16)12-14-9-7-6-8-10-14/h5-11,13H,3-4,12H2,1-2H3/b11-5+ |
InChI Key |
XSPPJSHOBSWMEE-VZUCSPMQSA-N |
Isomeric SMILES |
CC/C=C/C(CC)(CC1=CC=CC=C1)C=O |
Canonical SMILES |
CCC=CC(CC)(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


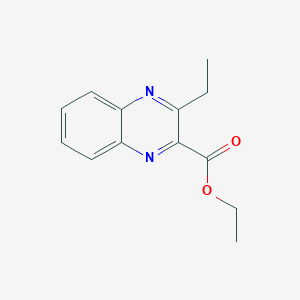
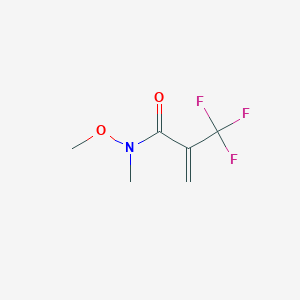

![4-[(6-Bromopyridin-2-yl)methyl]thiomorpholine 1,1-dioxide](/img/structure/B8366237.png)
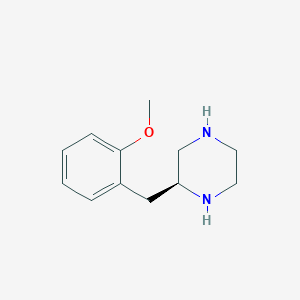


![2-[4-(2-Aminoethoxy)-phenyl]acetic acid](/img/structure/B8366279.png)

